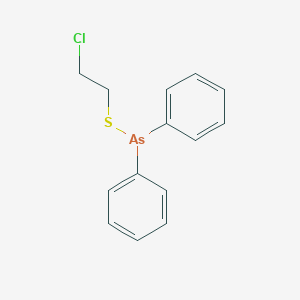
2-Chloroethylsulfanyl(diphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethylsulfanyl(diphenyl)arsane is an organoarsenic compound with the chemical formula C14H14AsClS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethylsulfanyl(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ph2AsCl+ClCH2CH2SH→Ph2AsSCH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes the use of large reactors, precise control of reaction conditions, and purification techniques such as distillation and recrystallization to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethylsulfanyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethylsulfanyl(diphenyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloroethylsulfanyl(diphenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The molecular targets and pathways involved include:
Protein thiols: Binding to cysteine residues in proteins.
Enzyme inhibition: Inhibition of enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
2-Chloroethylsulfanyl(diphenyl)arsane can be compared with other organoarsenic compounds such as:
Arsine (AsH3): A simple arsenic hydride with different chemical properties and applications.
Triphenylarsine (As(C6H5)3): Another organoarsenic compound with distinct reactivity and uses.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both chloroethyl and diphenylarsine groups. This unique combination allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Similar Compounds
- Arsine (AsH3)
- Triphenylarsine (As(C6H5)3)
- Dimethylarsine ((CH3)2AsH)
Eigenschaften
Molekularformel |
C14H14AsClS |
|---|---|
Molekulargewicht |
324.7 g/mol |
IUPAC-Name |
2-chloroethylsulfanyl(diphenyl)arsane |
InChI |
InChI=1S/C14H14AsClS/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
PEQKXFXJIYXZPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)SCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


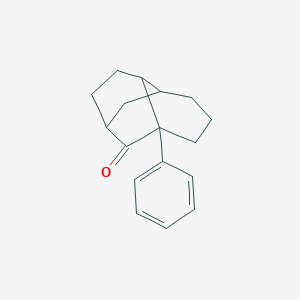
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)

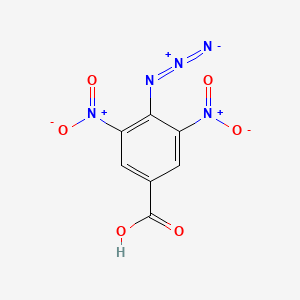
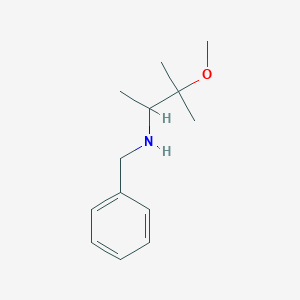

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
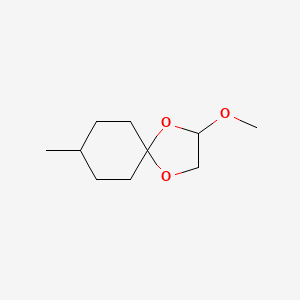
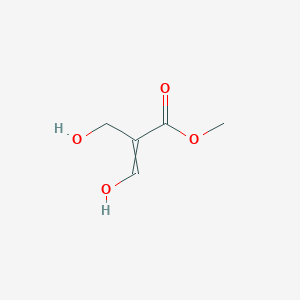



![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
